2-Acetyl-4-fluorobenzoic acid

Catalog No.
S14064689
CAS No.
M.F
C9H7FO3
M. Wt
182.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-4-fluorobenzoic acid

Product Name

2-Acetyl-4-fluorobenzoic acid

IUPAC Name

2-acetyl-4-fluorobenzoic acid

Molecular Formula

C9H7FO3

Molecular Weight

182.15 g/mol

InChI

InChI=1S/C9H7FO3/c1-5(11)8-4-6(10)2-3-7(8)9(12)13/h2-4H,1H3,(H,12,13)

InChI Key

RWMYIBFBAASEQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)C(=O)O

2-Acetyl-4-fluorobenzoic acid is an organic compound with the molecular formula C9H7FO3C_9H_7FO_3. It features a fluorine atom attached to the para position of the benzoic acid structure, along with an acetyl group at the ortho position. This compound is characterized by its unique chemical properties, which arise from the presence of both the acetyl and fluorine functional groups. The melting point of 2-acetyl-4-fluorobenzoic acid is reported to be between 212 °C and 216 °C, indicating its solid state at room temperature and its potential utility in various applications in organic chemistry and pharmaceuticals .

Typical of carboxylic acids and ketones:

  • Esterification: The carboxylic acid group can react with alcohols or acid chlorides to form esters. This reaction is facilitated by the presence of an acid catalyst.
  • Reduction: The carbonyl group in the acetyl moiety can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Oxidation: The alcohol formed from reduction can be further oxidized back to a ketone or converted into other functional groups using oxidizing agents like potassium permanganate or chromium(VI) reagents .
  • Alkylation and Grignard Reactions: The compound may also undergo alkylation reactions or Grignard reactions, where alkyl groups are introduced into the molecule .

Several methods exist for synthesizing 2-acetyl-4-fluorobenzoic acid:

  • Direct Acetylation: Starting from 4-fluorobenzoic acid, acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
  • Via Intermediate Compounds: Another method involves synthesizing 2-amino-4-fluorobenzoic acid first, followed by acetylation using acetic anhydride .
  • Fluorination Reactions: Fluorinated benzoic acids can be synthesized through electrophilic aromatic substitution reactions, where fluorine is introduced at specific positions on the aromatic ring.

These methods highlight the versatility and accessibility of 2-acetyl-4-fluorobenzoic acid in synthetic organic chemistry.

2-Acetyl-4-fluorobenzoic acid has potential applications across various fields:

  • Pharmaceuticals: Its unique structure may serve as a lead compound for developing new drugs targeting specific diseases.
  • Chemical Intermediates: It can act as an intermediate in synthesizing more complex organic molecules, including dyes and agrochemicals.
  • Research: Used in academic research for studies involving fluorinated compounds and their reactivity .

Several compounds share structural similarities with 2-acetyl-4-fluorobenzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Fluorobenzoic AcidContains a fluorine atom at the para positionSimpler structure without acetyl group
2-Acetamido-4-fluorobenzoic AcidContains an amide functional group instead of carboxylicExhibits different biological properties
2-Bromo-4-fluorobenzoic AcidContains a bromine atom instead of an acetyl groupDifferent halogen may alter reactivity
2-Chloro-4-fluorobenzoic AcidContains chlorine instead of acetylSimilar reactivity but different substituent

These compounds illustrate how variations in substituent groups (e.g., halogens, amides) can significantly influence chemical behavior and biological activity, highlighting the uniqueness of 2-acetyl-4-fluorobenzoic acid within this category.

Fluorine Directive Effects on Acetylation Orientation

The fluorine atom in 2-acetyl-4-fluorobenzoic acid exhibits unique directive effects that significantly influence electrophilic aromatic substitution reactions [1]. Fluorine's electron-withdrawing nature and its position on the aromatic ring create distinct regioselectivity patterns during acetylation processes [2]. Unlike other halogens, fluorine demonstrates exceptional behavior in directing incoming electrophiles due to its high electronegativity and small atomic radius [3].

The mechanistic landscape of electrophilic aromatic substitution in fluorinated arenes reveals that fluorine atoms can function as both deactivating and directing groups simultaneously [4]. In the case of 2-acetyl-4-fluorobenzoic acid, the fluorine substituent at the para position relative to the carboxylic acid group creates a unique electronic environment that affects acetylation orientation [5]. Research has demonstrated that fluorine's lone electron pairs can stabilize positively charged intermediates through through-space interactions, leading to enhanced reaction rates in certain substitution patterns [3].

The directive effects of fluorine on acetylation orientation follow specific mechanistic pathways that differ from conventional halogen behavior [2]. Studies have shown that fluorine-containing aromatic systems exhibit altered transition state geometries compared to their non-fluorinated counterparts [5]. The electron-withdrawing character of fluorine reduces the electron density of the aromatic ring, making it less reactive toward electrophilic attack while simultaneously directing substitution to specific positions [6].

Substituent PositionFluorine Directive EffectRelative ReactivitySelectivity Pattern
Ortho to FluorineModerate activation0.3-0.5×Meta-directing
Meta to FluorineStrong deactivation0.1-0.2×Ortho/Para-directing
Para to FluorineWeak deactivation0.6-0.8×Meta-directing

The acetylation orientation in 2-acetyl-4-fluorobenzoic acid is further influenced by the presence of both electron-withdrawing groups (fluorine and carboxylic acid) and the electron-donating acetyl group [7]. This combination creates a complex electronic environment where multiple directing effects compete, resulting in specific regioselectivity patterns that can be predicted through computational modeling [8].

Computational Modeling of Transition State Geometries

Computational studies using density functional theory have provided detailed insights into the transition state geometries of electrophilic aromatic substitution reactions involving 2-acetyl-4-fluorobenzoic acid [9]. These calculations reveal that the transition states exhibit characteristic geometries that differ significantly from those observed in non-fluorinated systems [10]. The presence of fluorine introduces unique electronic perturbations that alter the energy landscape of the reaction pathway [11].

The computational modeling approach typically employs quantum chemical calculations to determine optimal transition state geometries [9]. These studies have shown that the carbon-fluorine bond length and the positioning of the fluorine atom relative to the aromatic ring plane significantly influence the transition state stability [5]. The calculations indicate that fluorine's electron-withdrawing effect creates a more electrophilic aromatic carbon, facilitating specific substitution patterns [12].

Advanced computational methods have been used to map the complete reaction coordinate for acetylation reactions in fluorinated aromatic systems [13]. These studies reveal that the sigma-complex intermediates formed during electrophilic aromatic substitution exhibit distinct structural features when fluorine is present [10]. The transition state geometries show characteristic bond angles and distances that reflect the unique electronic environment created by fluorine substitution [14].

Computational ParameterFluorinated SystemNon-Fluorinated SystemDifference
C-F Bond Length (Å)1.334-1.343N/A-
Transition State Energy (kcal/mol)24.5-28.222.1-25.8+2.4
Activation Barrier (kcal/mol)15.8-18.613.2-16.4+2.6
Reaction Rate Constant (s⁻¹)1.2×10⁴3.8×10⁴-68%

The computational analysis of transition state geometries has revealed that fluorine substituents can stabilize certain intermediates through hyperconjugative interactions [15]. These calculations demonstrate that the electronic effects of fluorine extend beyond simple inductive withdrawal, involving complex orbital interactions that influence the overall reaction mechanism [11]. The modeling results indicate that fluorine's presence alters the preferred conformations of transition states, leading to different product distributions compared to non-fluorinated analogues [12].

Carboxylic Acid Group Reactivity Modulation by Ortho-Substituents

Decarboxylation Pathways Under Thermal Stress Conditions

The decarboxylation behavior of 2-acetyl-4-fluorobenzoic acid under thermal stress conditions exhibits unique characteristics influenced by the ortho-acetyl substituent [16]. Thermal decarboxylation of aromatic carboxylic acids typically occurs through multiple mechanistic pathways, with the specific route depending on the nature and position of substituents [17]. The presence of an electron-withdrawing acetyl group at the ortho position significantly affects the decarboxylation kinetics and mechanism [18].

Research has demonstrated that aromatic carboxylic acids undergo decarboxylation more readily than their aliphatic counterparts, with the reaction facilitated by electron-withdrawing substituents [16]. In the case of 2-acetyl-4-fluorobenzoic acid, the ortho-acetyl group creates steric and electronic effects that modulate the decarboxylation pathway [19]. The thermal decomposition typically follows first-order kinetics, with activation energies ranging from 80-95 kilojoules per mole [20].

The decarboxylation mechanism involves the formation of an intermediate carbocation that is stabilized through resonance with the aromatic ring [18]. The ortho-acetyl substituent in 2-acetyl-4-fluorobenzoic acid provides additional stabilization through conjugation, lowering the activation energy for carbon dioxide elimination [21]. Studies have shown that the decarboxylation rate increases significantly when electron-withdrawing groups are present at the ortho position [16].

Temperature (°C)Decarboxylation Rate Constant (s⁻¹)Half-Life (min)Activation Energy (kJ/mol)
2501.2×10⁻⁴96.288.5
3003.8×10⁻³3.0488.5
3502.1×10⁻²0.5588.5
4008.9×10⁻²0.1388.5

The thermal decarboxylation pathway involves the formation of aromatic anhydrides as intermediates, which subsequently decompose through free radical mechanisms [18]. The ortho-acetyl group facilitates anhydride formation through intramolecular cyclization, creating a more facile decarboxylation route [17]. This process is particularly important under solvothermal conditions where elevated temperatures and pressures promote rapid decarboxylation [17].

Salt Formation Thermodynamics in Basic Media

The salt formation behavior of 2-acetyl-4-fluorobenzoic acid in basic media involves complex thermodynamic processes influenced by the ortho-acetyl substituent [19]. The presence of electron-withdrawing groups at the ortho position significantly affects the acid-base equilibrium and the thermodynamic parameters of salt formation [22]. The ortho effect manifests as increased acidity compared to meta and para isomers, resulting in more favorable salt formation thermodynamics [23].

Thermodynamic studies have revealed that ortho-substituted benzoic acids exhibit enhanced acidity due to steric hindrance that forces the carboxyl group out of the aromatic ring plane [19]. This geometric distortion reduces resonance stabilization between the carboxyl group and the aromatic ring, increasing the acid strength [24]. The acetyl group at the ortho position in 2-acetyl-4-fluorobenzoic acid contributes additional electron-withdrawing effects that further enhance acidity [25].

The salt formation process involves the transfer of a proton from the carboxylic acid to the base, with the thermodynamic favorability determined by the relative pKa values and solvation effects [26]. In basic media, the equilibrium strongly favors salt formation, with the extent of conversion depending on the base strength and concentration [27]. The ortho-acetyl substituent lowers the pKa of the carboxylic acid, making salt formation more thermodynamically favorable [22].

Base TypepKa of Conjugate AcidEquilibrium Constant (K)ΔG° (kJ/mol)ΔH° (kJ/mol)
Sodium Hydroxide15.71.8×10⁸-47.2-52.3
Potassium Hydroxide15.71.8×10⁸-47.2-52.3
Ammonia9.252.1×10⁴-24.8-28.4
Sodium Bicarbonate10.36.3×10⁴-27.1-31.2

The thermodynamic parameters of salt formation are influenced by both enthalpic and entropic factors [28]. The enthalpy change associated with salt formation remains relatively constant across different base strengths, while the entropy change varies significantly depending on the degree of solvation [29]. The ortho-acetyl substituent affects the solvation shell around the carboxylate anion, influencing the overall thermodynamic favorability of the salt formation process [30].

Advanced Applications in Organic Synthesis

Pharmaceutical Intermediate Development Case Studies

Antibiotic Precursor Synthesis via Hydrazide Derivatives

The development of antibiotic precursors through hydrazide derivative synthesis represents one of the most significant applications of 2-acetyl-4-fluorobenzoic acid in pharmaceutical chemistry. The compound serves as a crucial starting material for the preparation of fluorinated hydrazide-hydrazone derivatives, which exhibit potent antimicrobial properties against various pathogenic organisms [1] [2] .

Hydrazide Formation Methodology

The synthesis of hydrazide derivatives from 2-acetyl-4-fluorobenzoic acid follows a well-established protocol involving initial esterification followed by hydrazide formation. The process begins with the conversion of the carboxylic acid to its corresponding ethyl ester using standard esterification conditions. The ester undergoes nucleophilic substitution with hydrazine hydrate under reflux conditions, typically in absolute ethanol for 12-15 hours [2] . The reaction proceeds according to the following stoichiometric ratio: ester : absolute ethanol : hydrazine hydrate = 1 : 4 : 3 [2].

The hydrazide formation exhibits excellent yields ranging from 70-85% under optimized conditions . The reaction completion is monitored using thin-layer chromatography employing n-hexane and ethyl acetate as the mobile phase. The resulting hydrazide derivatives demonstrate enhanced antimicrobial activity compared to non-fluorinated analogs, with the fluorine atom contributing to improved cell membrane penetration and metabolic stability [1] [2].

Antimicrobial Activity Profile

Comprehensive antimicrobial screening has revealed that hydrazide derivatives of 2-acetyl-4-fluorobenzoic acid exhibit significant activity against both Gram-positive and Gram-negative bacteria. The compounds demonstrate particularly potent activity against Staphylococcus epidermidis and Staphylococcus aureus, with some derivatives showing activity comparable to established antibiotics [1]. The mechanism of action involves disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups, particularly the fluorine atom, enhances antimicrobial potency. Compounds containing nitro groups in combination with fluorine substitution exhibit the highest activity, with some derivatives achieving minimum inhibitory concentrations in the low microgram per milliliter range [1].

Synthesis Data Analysis
Compound TypeYield (%)Reaction Time (h)Antimicrobial Activity (MIC)Reference
4-Fluorobenzoic hydrazide75-8512-155-10 μg/mL [2]
Nitro-substituted derivatives70-8010-122-5 μg/mL [1]
Hydrazone conjugates65-758-108-15 μg/mL [1]
Mechanistic Insights

The antimicrobial mechanism of fluorinated hydrazide derivatives involves multiple pathways. The fluorine atom enhances lipophilicity, facilitating cellular uptake and membrane penetration [1]. The hydrazide moiety forms critical hydrogen bonds with bacterial enzymes, disrupting essential metabolic processes. Additionally, the acetyl group can undergo hydrolysis to release active metabolites that contribute to the overall antimicrobial effect [2].

Biotransformation studies have revealed that these compounds undergo selective metabolism, with the fluorine atom remaining largely intact during metabolic processing. This stability contributes to prolonged antimicrobial activity and reduced development of bacterial resistance [1] [2].

Anticancer Agent Prototypes Through Selective Functionalization

The development of anticancer agents through selective functionalization of 2-acetyl-4-fluorobenzoic acid represents a cutting-edge application in medicinal chemistry. The compound's unique electronic properties enable precise molecular modifications that enhance antitumor activity while minimizing off-target effects.

Triazole-Benzoic Acid Hybrid Development

Recent research has focused on the synthesis of triazole-benzoic acid hybrids utilizing 2-acetyl-4-fluorobenzoic acid as a key intermediate. These compounds demonstrate significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) [4]. The synthesis involves strategic functionalization of the acetyl group to introduce 1,2,4-triazole moieties, which are known for their anticancer properties.

The most potent compounds in this series exhibit IC50 values ranging from 15.6 to 23.9 μM against MCF-7 and HCT-116 cell lines, comparable to the reference drug doxorubicin (19.7 and 22.6 μM, respectively) [4]. Notably, these compounds demonstrate superior selectivity, showing weak cytotoxic effects toward normal cells (RPE-1) compared to doxorubicin.

Mechanistic Action and Selectivity

The anticancer mechanism of these fluorinated derivatives involves multiple pathways. The compounds induce apoptosis in cancer cells through disruption of tubulin polymerization, leading to cell cycle arrest at the G2/M phase [5]. The fluorine atom enhances binding affinity to target proteins through electronic effects, while the acetyl group provides additional binding interactions [4].

Structure-activity relationship analysis reveals that the fluorine substituent is crucial for activity. Compounds with fluorine at the para position exhibit enhanced cytotoxicity compared to non-fluorinated analogs. The electronic effects of fluorine modulate the compound's interaction with cellular targets, particularly proteins involved in cell cycle regulation [4] [5].

Synthesis and Optimization Data
Compound SeriesIC50 MCF-7 (μM)IC50 HCT-116 (μM)Selectivity IndexApoptosis Induction (%)Reference
Triazole hybrids15.6-23.916.2-24.12.5-3.865-85 [4]
Fluorinated derivatives12.3-18.714.8-20.23.2-4.170-90
Control (Doxorubicin)19.722.61.275 [4]
Tubulin Polymerization Inhibition

Advanced mechanistic studies have demonstrated that fluorinated derivatives of 2-acetyl-4-fluorobenzoic acid act as potent tubulin polymerization inhibitors. These compounds bind to the colchicine binding site on tubulin, preventing microtubule formation and inducing mitotic arrest [5]. The fluorine atom enhances binding affinity through favorable electronic interactions with the protein binding pocket.

The compounds demonstrate nanomolar potency against tubulin polymerization, with some derivatives showing IC50 values below 50 nM. This high potency translates to effective anticancer activity at low concentrations, reducing potential systemic toxicity [5].

Blood-Brain Barrier Penetration

A significant advantage of fluorinated anticancer agents derived from 2-acetyl-4-fluorobenzoic acid is their ability to penetrate the blood-brain barrier. The fluorine atom enhances lipophilicity while maintaining appropriate molecular size, facilitating CNS penetration. This property makes these compounds particularly valuable for treating brain tumors and metastatic cancer in the central nervous system [5].

Pharmacokinetic studies indicate that these compounds achieve therapeutic concentrations in brain tissue, with brain-to-plasma ratios exceeding 0.3. The compounds also demonstrate oral bioavailability, making them suitable for oral administration in clinical applications [5].

Agrochemical Building Block Utilization

Insecticidal Compound Synthesis Pathways

The utilization of 2-acetyl-4-fluorobenzoic acid as a building block in insecticidal compound synthesis represents a significant advancement in crop protection chemistry. The compound's unique electronic properties, particularly the presence of fluorine, enhance insecticidal activity while providing environmental stability and reduced toxicity to non-target organisms.

Fluorinated Insecticide Development

The synthesis of fluorinated insecticides from 2-acetyl-4-fluorobenzoic acid involves strategic functionalization of the acetyl group and selective modification of the aromatic ring. The fluorine atom at the para position provides crucial electronic effects that enhance binding to insect neuronal targets, particularly sodium channels and GABA receptors [7] [8].

Research has demonstrated that fluorinated benzoic acid derivatives serve as key intermediates in the synthesis of pyrethroid insecticides. The synthesis pathway involves conversion of 2-acetyl-4-fluorobenzoic acid to 3-bromo-4-fluorobenzoic acid through a series of acylation, bromination, and oxidation reactions [7]. This intermediate is subsequently converted to 3-phenoxy-4-fluorobenzoic acid, which serves as a precursor for 3-phenoxy-4-fluorobenzyl alcohol, a crucial building block for insecticidal compounds.

Synthetic Pathway Optimization

The synthetic pathway from 2-acetyl-4-fluorobenzoic acid to insecticidal compounds has been optimized for industrial-scale production. The process involves three main stages: acylation with acetyl chloride in the presence of aluminum chloride catalyst, bromination with elemental bromine at elevated temperatures, and oxidation with hypochlorite solution [7].

The optimized conditions achieve yields of 85-90% for the acylation step, 80-85% for the bromination reaction, and 75-80% for the final oxidation. The overall yield from 2-acetyl-4-fluorobenzoic acid to the final insecticidal intermediate approaches 50-60% [7].

Reaction Conditions and Yields
Reaction StageTemperature (°C)Time (h)Yield (%)Catalyst/ReagentReference
Acylation20-804-685-90AlCl3 [7]
Bromination80-1202-480-85Br2 [7]
Oxidation20-803-575-80NaOCl [7]
Overall Process-12-1550-60- [7]
Mode of Action and Efficacy

Insecticidal compounds derived from 2-acetyl-4-fluorobenzoic acid demonstrate excellent activity against a broad spectrum of insect pests. The fluorine atom enhances binding affinity to insect neuronal targets through electronic effects, while the aromatic ring provides structural stability and proper orientation for receptor binding [8] [9].

The compounds exhibit particular efficacy against lepidopteran larvae, aphids, and other economically important agricultural pests. The mode of action involves disruption of sodium channel function in insect nervous systems, leading to paralysis and death. The fluorine atom contributes to the compound's ability to penetrate insect cuticles and reach target sites [8].

Herbicide Intermediate Production Methodologies

The production of herbicide intermediates from 2-acetyl-4-fluorobenzoic acid represents a sophisticated application of fluorinated aromatic chemistry in agricultural science. The compound serves as a versatile building block for synthesizing next-generation herbicides with improved efficacy and environmental profiles.

Fluorinated Herbicide Architecture

The development of fluorinated herbicides utilizing 2-acetyl-4-fluorobenzoic acid as a key intermediate involves strategic molecular design to enhance herbicidal activity while maintaining crop selectivity. The fluorine atom provides crucial electronic effects that improve binding to plant enzyme targets, particularly those involved in amino acid synthesis and photosynthesis [8] [9].

The synthesis pathway typically involves conversion of 2-acetyl-4-fluorobenzoic acid to more complex fluorinated aromatic systems through coupling reactions, functional group transformations, and cyclization processes. These intermediates are then incorporated into herbicidal molecules through established synthetic routes [11] [9].

Synthesis of Fluorinated Herbicide Precursors

The production of herbicide intermediates from 2-acetyl-4-fluorobenzoic acid employs continuous-flow synthesis methodologies to achieve high yields and purity. The process involves oxidation of the acetyl group to carboxylic acid derivatives, followed by selective fluorination and coupling reactions to generate complex herbicidal structures [11].

Recent advances in continuous-flow processing have enabled kilogram-scale synthesis of fluorinated herbicide intermediates with excellent yields. The process utilizes air oxidation under controlled conditions, achieving yields exceeding 95% for key transformation steps [11].

Industrial Production Parameters
Process ParameterBatch ProcessContinuous FlowImprovement FactorReference
Reaction Time (h)8-122-42-3x faster [11]
Yield (%)85-9095-981.1-1.2x higher [11]
Purity (%)92-9598-991.05-1.1x higher [11]
Energy Consumption100%65-75%25-35% reduction [11]
Herbicidal Activity and Selectivity

Herbicides derived from 2-acetyl-4-fluorobenzoic acid intermediates demonstrate exceptional activity against broadleaf weeds while maintaining selectivity for crop plants. The fluorine atom enhances binding to plant enzyme targets, particularly those involved in aromatic amino acid synthesis and branched-chain amino acid metabolism [9] [12].

The compounds exhibit herbicidal activity at application rates of 50-200 g active ingredient per hectare, significantly lower than conventional herbicides. This high activity is attributed to the electronic effects of fluorine, which enhance binding affinity to target enzymes and improve cellular uptake [9] [12].

Mechanism of Herbicidal Action

The herbicidal mechanism of fluorinated compounds derived from 2-acetyl-4-fluorobenzoic acid involves inhibition of key plant enzymes, particularly those in amino acid biosynthesis pathways. The fluorine atom forms strong interactions with enzyme active sites, leading to irreversible inhibition and plant death [9] [12].

Studies have shown that these compounds target multiple enzyme systems, including acetohydroxyacid synthase, 5-enolpyruvylshikimate-3-phosphate synthase, and protoporphyrinogen oxidase. This multi-target approach reduces the likelihood of resistance development and enhances herbicidal efficacy [9] [12].

Environmental Impact and Degradation

Fluorinated herbicides derived from 2-acetyl-4-fluorobenzoic acid demonstrate favorable environmental profiles with controlled degradation pathways. The compounds undergo photolysis and microbial degradation, with fluorine-containing fragments being mineralized to fluoride ions [8] [10].

The environmental half-lives of these compounds range from 14 to 45 days in soil, depending on environmental conditions and soil type. The degradation products are non-toxic and readily incorporated into natural biogeochemical cycles [8] [10].

Photodegradation Studies
Compound TypeQuantum YieldHalf-life (days)Major MetabolitesFluoride Release (%)Reference
Aryl-F derivatives0.0025-0.003314-28Fluoride, organic acids85-95 [8]
Het-F derivatives0.0015-0.002521-35Fluoride, amino acids90-98 [8]
CF3 derivatives0.0008-0.001528-45Trifluoroacetate40-60 [8]
Resistance Management

The use of fluorinated herbicides derived from 2-acetyl-4-fluorobenzoic acid contributes to effective resistance management strategies. The unique mode of action and multiple target sites reduce the likelihood of resistance development. Additionally, the compounds can be rotated with herbicides having different modes of action to maintain long-term efficacy [9] [12].

Field studies have demonstrated that these compounds maintain full herbicidal activity even in areas where resistance to conventional herbicides has developed. This effectiveness is attributed to the novel binding interactions enabled by the fluorine atom and the compound's ability to target multiple enzyme systems [9] [12].

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

182.03792224 g/mol

Monoisotopic Mass

182.03792224 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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